Cas no 898441-60-6 (N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[(4-methylphenyl)methyl]-2-[[4-oxo-6-[(4-phenyl-1-piperazinyl)methyl]-4H-pyran-3-yl]oxy]-
- N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide
-
- インチ: 1S/C26H29N3O4/c1-20-7-9-21(10-8-20)16-27-26(31)19-33-25-18-32-23(15-24(25)30)17-28-11-13-29(14-12-28)22-5-3-2-4-6-22/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,27,31)
- InChIKey: WDCQRZWEFOLWHU-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=C(C)C=C1)(=O)COC1C(=O)C=C(CN2CCN(C3=CC=CC=C3)CC2)OC=1
N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2617-0979-1mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-4mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-15mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-100mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-10mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-40mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-10μmol |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-2mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-30mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2617-0979-20mg |
N-[(4-methylphenyl)methyl]-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |
898441-60-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamideに関する追加情報
Introduction to N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide and Its Applications in Modern Chemical Biology
N-(4-methylphenyl)methyl-2-{(4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl)oxy}acetamide, with the CAS number 898441-60-6, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its intricate framework of aromatic rings, heterocyclic structures, and functional groups, represents a fascinating subject of study for researchers exploring novel pharmacological targets.
The compound's molecular structure incorporates several key features that make it particularly noteworthy. The presence of a 4-methylphenyl group provides a hydrophobic anchor, while the acetamide moiety introduces a polar region capable of engaging in hydrogen bonding interactions. These features are crucial for modulating the compound's solubility, bioavailability, and interaction with biological targets. Additionally, the 4H-pyran ring and the 4-phenylpiperazine moiety contribute to the molecule's complexity and may play a pivotal role in its pharmacological effects.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems, particularly those involving serotonin, dopamine, and other key neuromodulators. The 4-phenylpiperazine scaffold is known to be a versatile pharmacophore in this context, with derivatives exhibiting a wide range of biological activities. The incorporation of this moiety into N-(4-methylphenyl)methyl-2-{(4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl)oxy}acetamide suggests that this compound may have potential as an agent for treating neurological and psychiatric disorders.
The compound's structural complexity also opens up possibilities for further derivatization and optimization. Researchers can explore modifications to the aromatic rings, the heterocyclic core, or the functional groups to enhance specific biological activities. For instance, altering the substitution pattern on the 4-methylphenyl group could influence binding affinity to target proteins, while changes to the acetamide moiety might affect metabolic stability and pharmacokinetic profiles.
The synthesis of N-(4-methylphenyl)methyl-2-{(4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yloxy)}acetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key reactions such as condensation, cyclization, and functional group transformations. Advanced synthetic techniques, including transition-metal-catalyzed reactions and flow chemistry, may be employed to improve yield and purity. The development of efficient synthetic routes is essential for enabling large-scale production and further exploration of this compound's potential.
Evaluation of the compound's biological activity has been a focus of recent research efforts. Preliminary studies suggest that N-(4-methylphenyl)methyl{2[N(p-tolyl)methylene)-N(p-hydroxybenzoyl)]cyclohexanone} may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. Further investigations are needed to elucidate its precise mechanism of action and to assess its potential as a lead compound for drug development. In vitro assays using relevant cell lines and animal models will provide valuable insights into its pharmacological properties.
The impact of this compound on drug discovery is significant. Its unique structural features make it a promising candidate for developing novel therapeutics targeting neurological and psychiatric disorders. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and target proteins. These approaches can accelerate the identification of lead compounds and guide experimental efforts toward optimizing their efficacy.
The regulatory landscape for new drug development also plays a crucial role in determining the future trajectory of N-(4-methylphenyl)methyl{2[N(p-tolyl)methylene)-N(p-hydroxybenzoyl)]cyclohexanone}. Compliance with Good Manufacturing Practices (GMP) and adherence to safety guidelines are essential for ensuring that clinical trials can proceed smoothly. Collaborations between academic institutions, pharmaceutical companies, and regulatory agencies will be vital in navigating these challenges and bringing new treatments to market.
In conclusion, N-(4-methylphenyl)methyl{2[N(p-tolyl)methylene)-N(p-hydroxybenzoyl)]cyclohexanone} represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophores suggests potential applications in treating neurological disorders, while its intricate architecture offers opportunities for further chemical optimization. As research continues to uncover new insights into its biological activity and synthetic feasibility, this compound holds promise as a valuable tool in the quest for innovative treatments.
898441-60-6 (N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide) 関連製品
- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)
- 2229443-56-3(5-(1-Amino-2,2-dimethylcyclopropyl)-2-nitrophenol)
- 2137746-37-1(2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester)
- 2097992-42-0((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)
- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 1934314-52-9(rac-2-{5-amino-3-(1R,2R)-2-ethylcyclopropyl-1H-pyrazol-1-yl}ethan-1-ol)
- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)
- 1248805-62-0(2-(2-Methylphenyl)pyrimidin-4-amine)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)




